molecular formula C9H16ClN5 B12056466 Trietazine D5 100 microg/mL in Acetone

Trietazine D5 100 microg/mL in Acetone

Cat. No.: B12056466
M. Wt: 234.74 g/mol
InChI Key: HFBWPRKWDIRYNX-SGEUAGPISA-N
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Description

Molecular Positioning and Isotopic Effects

Deuterium substitution targets hydrogen atoms on the ethyl side chains (Figure 1), chosen for their metabolic stability and minimal involvement in herbicidal activity. Computational modeling confirms that deuterium placement at these positions preserves the compound’s affinity for plant chlorophyll-binding proteins, a critical factor for tracer studies mimicking native trietazine behavior .

Table 1: Deuterium Substitution Sites in Trietazine-D5

Position Hydrogen Count Deuterium Substitution Rationale
N-Ethyl Groups 10 5 (50% replacement) Maximizes isotopic shift in MS
Aromatic Core 0 0 Maintains aromatic stability

This strategic design avoids deuteration on the triazine ring, which could alter electronic properties and compromise herbicidal mimicry .

Properties

Molecular Formula

C9H16ClN5

Molecular Weight

234.74 g/mol

IUPAC Name

6-chloro-2-N,2-N-diethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14)/i1D3,4D2

InChI Key

HFBWPRKWDIRYNX-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)N(CC)CC

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC

Origin of Product

United States

Preparation Methods

Reaction Design and Precursors

Trietazine D5 is synthesized through sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The deuterated ethyl groups (CD2CD3) are introduced using deuterated ethylamine (C2D5NH2) in a three-step substitution process. The reaction mechanism parallels triazine dendrimer synthesis, where dichlorotriazines react with amines under basic conditions to form stable triazine-amine linkages. Anhydrous acetone is employed as the solvent to minimize hydrolysis of reactive chlorotriazine intermediates.

Stepwise Synthesis Protocol

  • First Substitution : Cyanuric chloride (1.0 eq) is dissolved in anhydrous acetone under nitrogen. Deuterated ethylamine (1.1 eq) is added dropwise at 0°C, followed by triethylamine (1.2 eq) to scavenge HCl. The mixture is stirred for 6 hours at 25°C, yielding mono-substituted triazine.

  • Second Substitution : The intermediate is reacted with a second equivalent of deuterated ethylamine at 40°C for 12 hours.

  • Third Substitution : The di-substituted product is treated with a tertiary amine (e.g., piperidine) to replace the final chlorine atom, forming Trietazine D5.

Table 1: Reaction Conditions for Trietazine D5 Synthesis

StepReagentTemperatureTimeYield
1C2D5NH20°C → 25°C6 h85%
2C2D5NH240°C12 h78%
3Piperidine60°C8 h92%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from methanol. Purity is verified by:

  • 1H NMR : Absence of proton signals confirms complete deuteration.

  • LC-MS : [M+H]+ ion at m/z 258.2 (calculated for C9H5D5N5).

Preparation of 100 µg/mL Trietazine D5 in Acetone

Gravimetric Preparation Protocol

  • Weighing : Accurately weigh 10.0 mg of Trietazine D5 (purity ≥98%) using a calibrated microbalance.

  • Dissolution : Transfer the compound to a 100 mL volumetric flask. Rinse the weighing vessel with acetone (3 × 5 mL) to ensure quantitative transfer.

  • Dilution : Fill the flask to the mark with HPLC-grade acetone and sonicate for 15 minutes to ensure complete dissolution.

Concentration Verification

The solution’s concentration is validated using:

  • UV-Vis Spectroscopy : Measure absorbance at λmax = 220 nm (ε = 12,000 L·mol−1·cm−1) and calculate concentration via Beer-Lambert law.

  • GC-MS/MS : Compare the peak area of Trietazine D5 against a calibration curve of non-deuterated trietazine.

Table 2: Analytical Validation Parameters

MethodLinearity (R²)Precision (% RSD)Accuracy (% Recovery)
UV-Vis0.9991.298.5
GC-MS0.9982.197.8

Applications in Analytical Chemistry

Internal Standardization in Pesticide Analysis

Trietazine D5 is added to environmental samples (e.g., water, soil extracts) at 50 µg/L to correct for matrix effects during LC-MS/MS analysis. Its deuterated structure co-elutes with native triazines while providing distinct m/z signals.

Cross-Method Compatibility

The acetone-based solution is compatible with:

  • QuEChERS Extracts : No interference from acetonitrile or MgSO4.

  • SPE Cartridges : Stable during solid-phase extraction on C18 phases.

Troubleshooting and Optimization

Common Issues

  • Precipitation : Caused by acetone impurity. Filter through a 0.22 µm PTFE membrane before use.

  • Chromatographic Interference : Ensure deuterated ethyl groups ≥98% enrichment to prevent isotopic overlap .

Chemical Reactions Analysis

Types of Reactions

Trietazine D5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Trietazine D5 may produce hydroxylated derivatives, while reduction may yield deuterated amines.

Scientific Research Applications

Trietazine D5 is widely used in scientific research due to its stability and distinguishable mass. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry to quantify the concentration of Trietazine in environmental samples.

    Biology: Employed in studies to understand the metabolism and degradation of triazine herbicides in biological systems.

    Medicine: Investigated for its potential effects on human health and its role as a contaminant in drinking water.

    Industry: Used in the development of analytical methods for the detection and quantification of triazine herbicides in various matrices.

Mechanism of Action

The mechanism of action of Trietazine D5 involves its interaction with specific molecular targets. In plants, Trietazine inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately leading to the death of the plant. In scientific research, the deuterated form is used to trace the metabolic pathways and degradation products of Trietazine.

Comparison with Similar Compounds

Critical Analysis of Deuterium Labeling

  • Positional Specificity: Trietazine D5’s ethyl-group deuterium labeling avoids metabolic interference, whereas DNOC D5’s ring and methyl labeling targets different degradation pathways .
  • Isotopic Purity : Trietazine D5 and Trifluralin D14 achieve >98% isotopic enrichment, ensuring minimal cross-talk in mass spectrometry .
  • Solvent Stability : Acetone’s low polarity and high volatility make it ideal for preserving deuterated standards, though storage at -20°C is recommended for long-term stability .

Notes

Handling Precautions : Acetone’s flammability requires storage in explosion-proof environments .

Analytical Utility : Deuterated standards like Trietazine D5 are critical for matrix-effect correction in quantitative MS workflows .

Regulatory Compliance : Products adhere to ISO 17034 and ISO/IEC 17025 certifications, ensuring traceability and accuracy .

Q & A

Q. Why is acetone the preferred solvent for preparing Trietazine D5 reference standards?

Acetone is chosen due to its compatibility with analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its high volatility facilitates solvent evaporation during sample preparation, reducing interference in detection . Additionally, acetone’s low UV absorbance minimizes background noise in UV-Vis spectroscopy . Proper storage at –20°C prevents degradation, as repeated freeze-thaw cycles can compromise solution integrity .

Q. How can researchers verify the concentration accuracy of Trietazine D5 100 µg/mL solutions?

Calibration against certified reference materials (CRMs) is critical. Use gravimetric preparation with a calibrated microbalance and validate via tandem mass spectrometry (MS/MS) to confirm isotopic purity . Cross-check with UV-Vis spectroscopy at wavelengths where Trietazine D5 absorbs (e.g., 220–260 nm), ensuring solvent blank subtraction to account for acetone’s negligible interference .

Advanced Research Questions

Q. How should Trietazine D5 be integrated into isotope dilution mass spectrometry (IDMS) for environmental sample quantification?

  • Experimental Design : Spike samples with Trietazine D5 before extraction to correct for matrix effects and analyte loss. Use a deuterated internal standard (e.g., Trietazine D5) to match the physicochemical properties of the target analyte, ensuring consistent recovery .
  • Method Validation : Perform linearity tests (0.1–200 µg/mL) and assess precision (RSD <5%) across triplicate runs. Validate against CRMs or interlaboratory studies to confirm accuracy .

Q. What parameters must be optimized when using Trietazine D5 as an internal standard in LC-MS/MS?

  • Chromatographic Conditions : Select a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Acetone’s miscibility with aqueous phases ensures homogeneous mixing .
  • Ionization Settings : Optimize electrospray ionization (ESI) in positive mode. Monitor for ion suppression caused by co-eluting matrix components; mitigate via dilution or solid-phase extraction .
  • Data Acquisition : Use multiple reaction monitoring (MRM) transitions specific to Trietazine D5 (e.g., m/z 235 → 154) and the analyte .

Q. How can discrepancies in recovery rates during spike-and-recovery experiments be resolved?

  • Troubleshooting Steps :
  • Solvent Purity : Verify acetone purity via GC-FID to rule out contaminants affecting ionization .
  • Matrix Effects : Compare recovery in solvent-only vs. matrix-matched samples. Apply matrix-matched calibration if suppression/enhancement exceeds ±20% .
  • Instrument Calibration : Recalibrate MS detectors using freshly prepared standards. Cross-validate with a secondary method (e.g., GC-ECD) .
    • Case Study : A multi-laboratory study on atrazine analysis found that acetone solvent choice and column type (e.g., DB-225 vs. HP-5MS) significantly impacted recovery rates. Harmonizing these parameters reduced interlab variability .

Data Contradiction Analysis

Q. How to interpret conflicting results in Trietazine D5 stability studies across different laboratories?

  • Root Cause Analysis : Review storage conditions (e.g., –20°C vs. room temperature) and solvent batch variability. Acetone’s hygroscopic nature can introduce water, accelerating degradation .
  • Resolution : Replicate experiments under controlled humidity (<30%) and standardize solvent sourcing (e.g., HPLC-grade acetone with ≤0.005% water) . Publish method details (e.g., freeze-thaw cycles, vial headspace) to enhance reproducibility .

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